An In-depth Technical Guide to 2-Bromo-4-(hydroxymethyl)phenol
An In-depth Technical Guide to 2-Bromo-4-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Bromo-4-(hydroxymethyl)phenol, with CAS number 29922-56-3, represents a versatile substituted phenolic compound with significant potential in organic synthesis and medicinal chemistry. Its unique trifunctional architecture—a phenol, a benzyl alcohol, and an aryl bromide—offers a rich platform for molecular elaboration. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While direct and extensive research on this specific molecule is emerging, this document synthesizes available data and draws logical parallels from closely related analogues to provide a robust resource for the scientific community.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 2-Bromo-4-(hydroxymethyl)phenol.
Chemical and Physical Properties
This table summarizes the key physicochemical data for 2-Bromo-4-(hydroxymethyl)phenol.[1]
| Property | Value |
| CAS Number | 29922-56-3 |
| Molecular Formula | C₇H₇BrO₂ |
| Molecular Weight | 203.03 g/mol |
| IUPAC Name | 2-Bromo-4-(hydroxymethyl)phenol |
| Synonyms | 3-Bromo-4-hydroxybenzyl alcohol, (3-Bromo-4-hydroxyphenyl)methanol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 128-132 °C[1] |
| Boiling Point | 307.8 ± 27.0 °C (Predicted)[1] |
| Solubility | Soluble in alcohols, ethers, and chlorinated hydrocarbons; slightly soluble in water.[1] |
| Storage | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen), protected from light. |
Safety and Handling
2-Bromo-4-(hydroxymethyl)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from oxidizing agents and strong acids.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, immediate medical attention is advised. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[3][4]
Synthesis and Characterization
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-Bromo-4-(hydroxymethyl)phenol involves the selective bromination of 4-hydroxybenzyl alcohol. The hydroxyl and hydroxymethyl groups are ortho- and para-directing, making the position ortho to the hydroxyl group susceptible to electrophilic substitution.
Figure 1: Proposed synthesis of 2-Bromo-4-(hydroxymethyl)phenol.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzyl alcohol (1 equivalent) in a suitable non-polar solvent such as dichloromethane or carbon disulfide at 0°C.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the temperature at 0°C and protecting the reaction from light.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-Bromo-4-(hydroxymethyl)phenol.
Disclaimer: This is a proposed protocol based on standard organic chemistry principles. Researchers should conduct their own optimization and safety assessments.
Analytical Characterization
The identity and purity of synthesized 2-Bromo-4-(hydroxymethyl)phenol should be confirmed using standard analytical techniques. While a complete set of spectra for this specific compound is not publicly available, data from its close analog, 2-bromo-4-methylphenol, can provide expected spectral regions.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the phenolic hydroxyl proton, a singlet or triplet for the benzylic hydroxyl proton, a singlet for the benzylic methylene protons, and distinct signals for the three aromatic protons, likely showing characteristic ortho and meta coupling. The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons bearing the hydroxyl, hydroxymethyl, and bromine groups would have characteristic chemical shifts. DEPT experiments would be useful to distinguish between CH, CH₂, and quaternary carbons.
Infrared (IR) Spectroscopy: Key expected absorption bands would include a broad O-H stretch for the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹), C-O stretching vibrations (around 1000-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, water, and the bromine atom.
Reactivity and Synthetic Applications
The trifunctional nature of 2-Bromo-4-(hydroxymethyl)phenol makes it a valuable building block for the synthesis of more complex molecules. The phenolic hydroxyl, benzylic alcohol, and aryl bromide moieties can be selectively functionalized.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo various reactions, including ether and ester formation. The Williamson ether synthesis is a common method for preparing phenol ethers.[9][10]
Figure 2: Williamson Ether Synthesis from 2-Bromo-4-(hydroxymethyl)phenol.
Reactions of the Benzylic Alcohol
The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester.
Reactions of the Aryl Bromide
The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Biological Activity and Relevance in Drug Development
While specific biological activity data for 2-Bromo-4-(hydroxymethyl)phenol is limited, the broader class of bromophenols, particularly those isolated from marine sources, has been shown to exhibit a wide range of interesting biological activities.[11] These activities are often attributed to the presence of the brominated phenolic moiety.
Potential Biological Activities
-
Antimicrobial and Antifungal Activity: Many bromophenols isolated from marine algae have demonstrated potent antibacterial and antifungal properties.[12][13][14][15] The presence of bromine atoms on the phenolic ring is often correlated with enhanced antimicrobial efficacy.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of bromophenol derivatives against various cancer cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Bromophenols are no exception and have been investigated for their potential to mitigate oxidative stress.[11]
Role as a Scaffold in Drug Discovery
The structural features of 2-Bromo-4-(hydroxymethyl)phenol make it an attractive scaffold for the development of novel therapeutic agents. The ability to selectively functionalize its three reactive sites allows for the creation of diverse chemical libraries for high-throughput screening. Its potential as a precursor for compounds with antimicrobial or anticancer properties makes it a molecule of interest for further investigation in drug discovery programs.
Conclusion
2-Bromo-4-(hydroxymethyl)phenol is a valuable and versatile chemical entity with significant potential for researchers in organic synthesis and drug development. Its trifunctional nature provides a flexible platform for the construction of complex molecular architectures. While further research is needed to fully elucidate its specific biological activities and toxicological profile, the existing knowledge on related bromophenols suggests that it is a promising starting point for the discovery of new bioactive compounds. This guide serves as a foundational resource to stimulate and support further exploration of this intriguing molecule.
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. Retrieved from [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022-04-15). PubMed. Retrieved from [Link]
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Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). PMC. Retrieved from [Link]
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